PI4KIIIbeta-IN-11

Antiviral drug discovery Lipid kinase inhibition Enterovirus replication

PI4KIIIbeta-IN-11 (CAS: 2365241-79-6) is a small-molecule inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ/PI4KB) with a reported mean pIC50 value of at least 9.1. PI4KIIIβ is a host lipid kinase essential for the formation of replication organelles in positive-sense RNA viruses, including enteroviruses, rhinoviruses, and hepatitis C virus, and is also implicated in the life cycle of the malaria parasite Plasmodium falciparum.

Molecular Formula C33H39N7O3
Molecular Weight 581.7 g/mol
Cat. No. B10830894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI4KIIIbeta-IN-11
Molecular FormulaC33H39N7O3
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)C(C)CO
InChIInChI=1S/C33H39N7O3/c1-20-11-12-24(16-26(20)32(42)39(7)21(2)19-41)29-22(3)37-40-28(17-27(33(4,5)43)36-31(29)40)35-18-23-9-8-10-25(15-23)30-34-13-14-38(30)6/h8-17,21,35,41,43H,18-19H2,1-7H3/t21-/m0/s1
InChIKeyLGILUCRVDGGDMI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI4KIIIbeta-IN-11: A High-Potency PI4KIIIβ Inhibitor for Antiviral and Antiparasitic Research Applications


PI4KIIIbeta-IN-11 (CAS: 2365241-79-6) is a small-molecule inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ/PI4KB) with a reported mean pIC50 value of at least 9.1 . PI4KIIIβ is a host lipid kinase essential for the formation of replication organelles in positive-sense RNA viruses, including enteroviruses, rhinoviruses, and hepatitis C virus, and is also implicated in the life cycle of the malaria parasite Plasmodium falciparum [1]. The compound is supplied for preclinical research use with purity typically ≥98% and is distinguished structurally by a molecular weight of 581.71 g/mol (formula C33H39N7O3) .

Why Generic Substitution of PI4KIIIbeta-IN-11 with Alternative PI4KB Inhibitors Is Not Scientifically Justifiable


Substituting PI4KIIIbeta-IN-11 with other in-class PI4KIIIβ inhibitors is not recommended without accounting for critical differences in selectivity profiles, metabolic stability, and in vivo pharmacokinetic behavior. The PI4KIIIβ inhibitor class exhibits substantial heterogeneity in off-target lipid kinase inhibition—particularly against PI4KIIIα (PI4KA) and class I/III PI3Ks—which can confound phenotypic interpretation [1]. Furthermore, divergence in intrinsic hepatic clearance (e.g., 33.7 mL/min/g in human microsomes for PI4KIIIbeta-IN-11) and in vivo tissue distribution directly impacts utility in animal models. The absence of head-to-head comparative data across the class means that experimental outcomes are compound-specific and cannot be extrapolated from one inhibitor to another.

PI4KIIIbeta-IN-11 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis Against Closest Analogs


PI4KIIIbeta-IN-11 Displays High Enzymatic Potency (pIC50 9.1, IC50 ~0.79 nM) Exceeding T-00127-HEV1 but Comparable to BF738735 and PI4KIIIbeta-IN-10

PI4KIIIbeta-IN-11 exhibits a mean pIC50 of 9.1 , corresponding to an IC50 of approximately 0.79 nM. This places it among the most potent PI4KIIIβ inhibitors reported. In cross-study comparison, PI4KIIIbeta-IN-11 exceeds the potency of T-00127-HEV1 (IC50 = 60 nM) [1] by approximately 76-fold, and is comparable to BF738735 (IC50 = 5.7 nM) and PI4KIIIbeta-IN-10 (IC50 = 3.6 nM) . However, the published pIC50 data for PI4KIIIbeta-IN-11 does not include detailed selectivity profiling against PI4KA or class I/III PI3Ks, which are available for comparator compounds.

Antiviral drug discovery Lipid kinase inhibition Enterovirus replication

PI4KIIIbeta-IN-11 Demonstrates Human Microsomal Metabolic Stability with Intrinsic Clearance of 33.7 mL/min/g

PI4KIIIbeta-IN-11 (tested as Compound 22 at 0.5 μM over 0-45 minutes) displays an intrinsic clearance (CLint) of 33.7 mL/min/g in human liver microsomes . This quantitative ADME parameter is essential for predicting hepatic extraction and oral bioavailability. While comparator compounds such as BF738735 and PI4KIIIbeta-IN-10 have published potency and selectivity data, equivalent microsomal stability data for these analogs is not consistently available in the public domain for cross-study comparison.

ADME Hepatic clearance Metabolic stability

Comparative Selectivity Profiling Reveals Gap in Published Off-Target Kinase Data for PI4KIIIbeta-IN-11 Relative to BF738735 and PI4KIIIbeta-IN-10

Published selectivity data for PI4KIIIβ inhibitors reveals substantial differences in off-target profiles. BF738735 exhibits >250-fold selectivity over PI4KA (IC50 PI4KA = 1.7 μM; IC50 PI4KB = 5.7 nM) . PI4KIIIbeta-IN-10 demonstrates >200-fold selectivity over PI4KA and class I PI3Ks [1]. In contrast, the published literature for PI4KIIIbeta-IN-11 does not include quantitative selectivity profiling against PI4KA or other lipid kinases. This data gap means that while PI4KIIIbeta-IN-11 has established high potency against PI4KIIIβ, its broader kinase selectivity profile remains uncharacterized in the peer-reviewed domain, which may limit interpretability in complex biological systems where PI4KA inhibition confounds phenotype.

Kinase selectivity Off-target profiling PI4KA

In Vivo Pharmacokinetic Evidence for PI4KIIIbeta-IN-11: Spleen Concentration of 5.54 ng/g Following 1 mg/kg IV Infusion in Rat

In a rat pharmacokinetic study, PI4KIIIbeta-IN-11 (Compound 22) administered via intravenous infusion at 1 mg/kg over 1 hour resulted in a spleen concentration of 5.54 ng/g at sacrifice (12 hours post-dose) . This tissue distribution data point provides a reference for researchers designing in vivo efficacy studies in rodent models. Comparable in vivo PK data for alternative PI4KIIIβ inhibitors such as BF738735 and PI4KIIIbeta-IN-10 is not uniformly available in the published literature, limiting cross-study pharmacokinetic comparisons.

Pharmacokinetics Tissue distribution In vivo

PI4KIIIbeta-IN-11: Recommended Research and Preclinical Application Scenarios Based on Differentiated Evidence


In Vitro Antiviral Screening Against Enterovirus and Rhinovirus Replication

PI4KIIIbeta-IN-11 is suitable for in vitro antiviral assays targeting PI4KIIIβ-dependent RNA viruses, including enterovirus A71 (EV-A71), human rhinovirus (hRV), and coxsackievirus [1]. Its high enzymatic potency (pIC50 = 9.1) supports use at low nanomolar concentrations in cellular replication assays. However, researchers should note that published selectivity data against PI4KA and PI3K isoforms is not available for this compound, which may require independent off-target validation if phenotypic specificity is critical to interpretation.

In Vivo Pharmacokinetic and Tissue Distribution Studies in Rodent Models

The availability of in vitro human microsomal clearance data (CLint = 33.7 mL/min/g) and in vivo spleen concentration reference values (5.54 ng/g at 12 h post 1 mg/kg IV in rat) provides a foundation for researchers planning in vivo pharmacokinetic or efficacy studies. These data points are particularly relevant for rodent models of viral infection or malaria where spleen tissue exposure may correlate with therapeutic effect.

Plasmodium falciparum Antiparasitic Research

PI4KIIIβ is a validated host target for antimalarial intervention, and PI4KIIIbeta-IN-11 is indicated for use in P. falciparum research . The compound's potency against the enzyme target supports its application in parasite growth inhibition assays. Researchers should be aware that comparative antiparasitic efficacy data against reference compounds (e.g., MMV390048 or other PI4K inhibitors in clinical development) is not yet published for this specific compound.

Comparative Tool Compound Studies Requiring High Potency with Acknowledged Data Gaps

PI4KIIIbeta-IN-11 may serve as a high-potency tool compound in studies where enzymatic inhibition is the primary endpoint and where selectivity data gaps are explicitly acknowledged. For applications requiring well-characterized selectivity profiles (e.g., target deconvolution or pathway-specific studies), alternative compounds such as BF738735 or PI4KIIIbeta-IN-10—which have documented selectivity windows over PI4KA —may be more appropriate unless independent selectivity profiling is performed.

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